molecular formula C14H20ClN3 B15112421 1-phenyl-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride

1-phenyl-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride

Cat. No.: B15112421
M. Wt: 265.78 g/mol
InChI Key: XQFJOOMRQOSXKX-UHFFFAOYSA-N
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Description

1-Phenyl-N-[(1-propylpyrazol-4-yl)methyl]methanamine hydrochloride is a heterocyclic organic compound featuring a pyrazole ring substituted with a propyl group at the 1-position and a methylamine group at the 4-position, further linked to a phenyl group via the methanamine moiety. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C14H20ClN3

Molecular Weight

265.78 g/mol

IUPAC Name

1-phenyl-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C14H19N3.ClH/c1-2-8-17-12-14(11-16-17)10-15-9-13-6-4-3-5-7-13;/h3-7,11-12,15H,2,8-10H2,1H3;1H

InChI Key

XQFJOOMRQOSXKX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and ensure consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-phenyl-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrazole-containing amines with diverse substituents. Below is a detailed comparison with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
1-Phenyl-N-[(1-propylpyrazol-4-yl)methyl]methanamine hydrochloride (Target) C₁₄H₂₀N₃·HCl ~266.5 (calculated) 1-Propylpyrazole, phenyl-methanamine Likely pharmaceutical research; structural analogs used in receptor-binding studies.
(3,5-Dimethyl-1-propylpyrazol-4-yl)methanamine hydrochloride C₉H₁₇N₃·HCl 203.7 3,5-Dimethylpyrazole, 1-propyl Biochemical reagent (purity: 96%); cataloged for heterocyclic synthesis.
(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride C₁₀H₁₂N₃·HCl 209.6 Pyrazole-linked phenyl, unsubstituted pyrazole High-purity compound for pharmaceutical research and organic synthesis.
N-Methyl methanamine hydrochloride (Dimethylamine hydrochloride) C₂H₈NCl 81.5 Simple dimethylamine Industrial precursor; lacks complex heterocyclic functionality.

Key Structural Differences:

  • Target Compound : Combines a phenyl group and a propyl-substituted pyrazole, likely enhancing lipophilicity and receptor interaction compared to simpler analogs.
  • (3,5-Dimethyl-1-propylpyrazol-4-yl)methanamine : Methyl groups at pyrazole 3,5-positions may sterically hinder binding but improve crystallinity .

Research Findings and Implications

b. Pharmacological Potential

  • Target Compound: The phenyl group may enhance aromatic stacking interactions in biological targets, as seen in kinase inhibitors.
  • Analog from : Used in "high-throughput phasing" for drug discovery pipelines, suggesting utility in fragment-based screening .

Biological Activity

1-Phenyl-N-[(1-propylpyrazol-4-yl)methyl]methanamine; hydrochloride, a compound with the molecular formula C13H18ClN3C_{13}H_{18}ClN_3 and a molecular weight of 265.78 g/mol, is notable for its potential biological activities. The compound features a phenyl group, a pyrazole ring, and a methanamine moiety, making it an interesting candidate for pharmacological research. Its hydrochloride form enhances water solubility, facilitating its use in biological assays.

Biological Activity

Mechanism of Action
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, particularly enzymes and receptors. Research indicates that it may influence enzyme activity by binding to active sites, which can inhibit substrate binding and subsequent catalytic processes. This property positions it as a potential agent for anti-inflammatory and analgesic effects.

Pharmacological Properties

  • Anti-inflammatory Effects
    Studies have highlighted the compound's potential to modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation .
  • Analgesic Activity
    The compound's ability to influence pain signaling pathways suggests it may serve as an analgesic agent, although further studies are needed to confirm these effects in clinical settings.
  • Antimicrobial Properties
    Preliminary investigations indicate that related pyrazole derivatives exhibit antimicrobial activity, suggesting that 1-phenyl-N-[(1-propylpyrazol-4-yl)methyl]methanamine; hydrochloride may share similar properties .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity based on substitution patterns:

Compound NameStructureUnique Features
N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochlorideStructureMethyl group instead of propyl
1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochlorideStructureLacks propyl substitution
2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochlorideStructureFeatures an ethylamine group

These structural differences significantly impact the biological properties of each compound, highlighting the unique profile of 1-phenyl-N-[(1-propylpyrazol-4-yl)methyl]methanamine; hydrochloride.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, with findings relevant to the compound :

Study on Anti-inflammatory Effects

A study examined the anti-inflammatory effects of various pyrazole derivatives in murine models of colitis. The results indicated that these compounds could significantly reduce inflammation markers, suggesting a similar potential for 1-phenyl-N-[(1-propylpyrazol-4-yl)methyl]methanamine; hydrochloride .

Analgesic Activity Assessment

Research assessing analgesic properties through behavioral pain models demonstrated that certain pyrazole compounds reduced pain responses effectively. This suggests that further exploration of 1-phenyl-N-[(1-propylpyrazol-4-yl)methyl]methanamine; hydrochloride could yield promising results in pain management applications .

Antimicrobial Studies

Investigations into the antimicrobial properties of related compounds revealed significant inhibition against various bacterial strains. This raises the possibility that 1-phenyl-N-[(1-propylpyrazol-4-yl)methyl]methanamine; hydrochloride may exhibit similar efficacy against pathogens .

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